

2-(Benzyloxy)-4-methoxybenzaldehyde

molecular weight and formula

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Compound of Interest

Compound Name: 2-(Benzyloxy)-4-methoxybenzaldehyde

Cat. No.: B184467

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Technical Guide: 2-(Benzyloxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of **2-(Benzyloxy)-4-methoxybenzaldehyde**, a key intermediate in the synthesis of various organic compounds.

Core Chemical Data

The fundamental molecular properties of **2-(Benzyloxy)-4-methoxybenzaldehyde** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1]
Molecular Weight	242.27 g/mol	[1]
IUPAC Name	4-methoxy-2-(phenylmethoxy)benzaldehyde	[1]
CAS Number	32884-23-4	[1]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **2-(Benzyloxy)-4-methoxybenzaldehyde**, adapted from established methods for the preparation of benzyloxy aldehydes.^[2]

Reaction: Williamson Ether Synthesis

This reaction involves the O-alkylation of 2-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a weak base.

Materials:

- 2-hydroxy-4-methoxybenzaldehyde
- Benzyl bromide
- Anhydrous Potassium Carbonate (K_2CO_3)
- Potassium Iodide (KI), catalytic amount
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.
- Stir the mixture at room temperature for 20 minutes.

- Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with deionized water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2-(Benzyloxy)-4-methoxybenzaldehyde**.

Analytical Methods

The purity and identity of the synthesized **2-(Benzyloxy)-4-methoxybenzaldehyde** can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed to assess the purity of the compound. While a specific protocol for **2-(Benzyloxy)-4-methoxybenzaldehyde** is not readily available, a method for the starting material, 2-hydroxy-4-methoxybenzaldehyde, can be adapted.^{[3][4]}

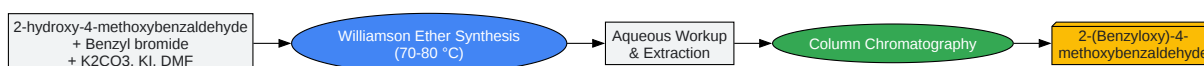
- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is typically effective.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are essential for structural confirmation. The spectra will show characteristic peaks for the aromatic protons, the methoxy group, the benzylic protons, and the aldehyde proton.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-(Benzyloxy)-4-methoxybenzaldehyde**.



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Caption: Workflow for the synthesis of **2-(Benzyloxy)-4-methoxybenzaldehyde**.

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